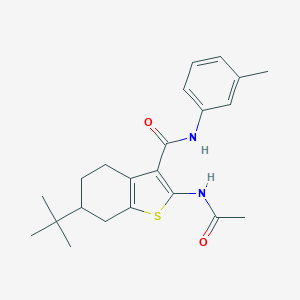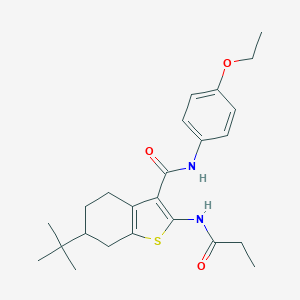![molecular formula C16H17NO6 B289456 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine](/img/structure/B289456.png)
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine, also known as DMPA, is a synthetic molecule that has gained attention in the scientific community due to its potential use in drug delivery and as a building block for the synthesis of other compounds. DMPA is a derivative of phenylalanine, an essential amino acid that plays a critical role in protein synthesis and neurotransmitter function.
Mechanism of Action
The mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine is not fully understood, but it is thought to involve the formation of stable complexes with metal ions and other molecules, which may enhance drug delivery and increase the bioavailability of certain compounds.
Biochemical and Physiological Effects:
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine has been shown to have low toxicity and is generally well-tolerated in vivo. It has been found to have antioxidant properties and may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine in lab experiments is its ability to form stable complexes with metal ions and other molecules, which may enhance drug delivery and increase the bioavailability of certain compounds. However, one limitation is that N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine is a synthetic molecule and may not accurately reflect the behavior of naturally occurring compounds.
Future Directions
1. Further investigation of the mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine and its potential therapeutic applications.
2. Development of new drug delivery systems using N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine and other synthetic molecules.
3. Synthesis of novel compounds using N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine as a building block.
4. Exploration of the potential use of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine in the field of nanotechnology.
5. Investigation of the potential environmental impact of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine and other synthetic molecules.
Synthesis Methods
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine can be synthesized using a multistep process that involves the reaction of phenylalanine with various reagents, such as oxalyl chloride and dimethylformamide, to form the intermediate compound. The intermediate is then reacted with a dioxane derivative to produce N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine.
Scientific Research Applications
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine has been studied for its potential use in drug delivery systems, such as liposomes and nanoparticles, due to its ability to form stable complexes with metal ions and other molecules. It has also been investigated as a building block for the synthesis of other compounds, such as peptides and peptidomimetics.
properties
Molecular Formula |
C16H17NO6 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H17NO6/c1-16(2)22-14(20)11(15(21)23-16)9-17-12(13(18)19)8-10-6-4-3-5-7-10/h3-7,9,12,17H,8H2,1-2H3,(H,18,19) |
InChI Key |
VRKUEZXBZOJRDB-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=CNC(CC2=CC=CC=C2)C(=O)O)C(=O)O1)C |
Canonical SMILES |
CC1(OC(=O)C(=CNC(CC2=CC=CC=C2)C(=O)O)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-({[2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289374.png)
![4-[(6-Tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B289377.png)
![N-(6-tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B289378.png)

![6-tert-butyl-N-(2-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289383.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289384.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B289385.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B289386.png)


![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289391.png)
![6-Tert-butyl-2-{[2-(4-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289394.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B289396.png)